molecular formula C17H16FN5O2S B12157864 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide

Cat. No.: B12157864
M. Wt: 373.4 g/mol
InChI Key: ZZMJSGCEPMBSHC-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Thioether Formation: The triazole ring is then functionalized with a thiol group through a substitution reaction.

    Amidation: Finally, the methoxyphenyl group is introduced through an amidation reaction, where the amine group of the triazole derivative reacts with a methoxy-substituted acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, leading to the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced triazole derivatives.

Scientific Research Applications

2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide
  • 2-[4-amino-5-(4-bromophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide
  • 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide

Uniqueness

The uniqueness of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various applications.

Biological Activity

The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide represents a novel derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article explores the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C11H12FN5OS\text{C}_{11}\text{H}_{12}\text{F}\text{N}_{5}\text{O}_{S}, with a molecular weight of approximately 281.31 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC11H12FN5OS
Molecular Weight281.31 g/mol
InChI KeyQQOVXALXSYQNHW-UHFFFAOYSA-N
SMILESN(C(CSc1nN)=O)c1ccc(cc1)F

Antifungal Activity

The 1,2,4-triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds with triazole moieties exhibit significant antifungal activity against various strains. For instance, derivatives have shown higher efficacy compared to traditional antifungal agents like ketoconazole and bifonazole. The minimum inhibitory concentration (MIC) values for some triazole derivatives range from 0.01 to 0.27 μmol/mL against fungi such as Gibberella species .

Antibacterial Activity

The compound has also demonstrated antibacterial properties. Studies have reported that triazole derivatives exhibit potent activity against both drug-sensitive and drug-resistant Gram-positive bacteria. For example, one study showed that certain derivatives had MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research into the anticancer potential of this compound reveals promising results. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The cytotoxicity was assessed using the MTT assay, showing that certain derivatives were significantly more effective than standard treatments .

The biological activities of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring is known to inhibit enzymes critical for fungal cell wall synthesis and bacterial DNA replication.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown antioxidant properties by scavenging free radicals, which may contribute to their anticancer effects .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Study on Antifungal Efficacy : A recent study demonstrated that a series of triazole compounds exhibited antifungal activity superior to established treatments against resistant fungal strains .
  • Antibacterial Screening : Another investigation reported that triazole derivatives displayed significant antibacterial activity across multiple bacterial strains, emphasizing their potential as new antibiotics .

Properties

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16FN5O2S/c1-25-14-8-6-13(7-9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-2-4-12(18)5-3-11/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

ZZMJSGCEPMBSHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

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